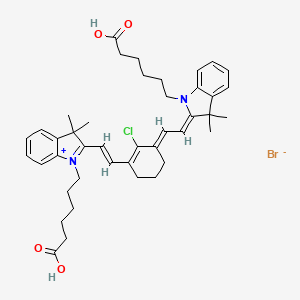![molecular formula C34H20O8S4 B8198538 3,3',3'',3'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzoic acid](/img/structure/B8198538.png)
3,3',3'',3'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzoic acid
Overview
Description
3,3’,3’‘,3’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetrabenzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its tetrabenzoic acid moieties linked through a bi(1,3-dithiolylidene) core, which imparts significant electronic and chemical properties.
Preparation Methods
The synthesis of 3,3’,3’‘,3’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetrabenzoic acid typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the bi(1,3-dithiolylidene) core followed by the attachment of the tetrabenzoic acid groups. Reaction conditions may vary, but common methods include:
Formation of the Bi(1,3-dithiolylidene) Core: This step involves the reaction of suitable dithiol precursors under controlled conditions to form the bi(1,3-dithiolylidene) structure.
Attachment of Tetrabenzoic Acid Groups: The tetrabenzoic acid moieties are then attached to the core through various coupling reactions, often using catalysts and specific reaction conditions to ensure high yield and purity.
Industrial production methods may involve scaling up these reactions with optimized conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
3,3’,3’‘,3’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetrabenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also be performed, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3’,3’‘,3’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetrabenzoic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used in the synthesis of novel materials with unique electronic properties, such as organic semiconductors and conductive polymers.
Biology: It is explored for its potential biological activities, including interactions with biomolecules and potential therapeutic applications.
Medicine: Research is ongoing to investigate its potential as a drug candidate for various diseases, leveraging its unique chemical structure.
Industry: The compound is used in the development of advanced materials for electronic devices, sensors, and other industrial applications.
Mechanism of Action
The mechanism of action of 3,3’,3’‘,3’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetrabenzoic acid involves its interaction with specific molecular targets and pathways. The bi(1,3-dithiolylidene) core plays a crucial role in its electronic properties, allowing it to participate in charge transfer processes and interact with various substrates. The tetrabenzoic acid groups contribute to its overall stability and reactivity, enabling it to engage in multiple chemical and biological interactions.
Comparison with Similar Compounds
Compared to other similar compounds, 3,3’,3’‘,3’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetrabenzoic acid stands out due to its unique combination of electronic and structural properties. Similar compounds include:
Dibenzotetrathiafulvalene (DBTTF): Known for its high charge mobility and use in organic electronics.
Tetrathiafulvalene (TTF): Another compound with significant electronic properties, often used in the development of conductive materials.
Bis(1,3-dithiolylidene) Compounds: These compounds share the bi(1,3-dithiolylidene) core but differ in their substituents, leading to variations in their chemical and physical properties.
The uniqueness of 3,3’,3’‘,3’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetrabenzoic acid lies in its specific structural arrangement, which imparts distinct electronic and chemical characteristics, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-[2-[4,5-bis(3-carboxyphenyl)-1,3-dithiol-2-ylidene]-5-(3-carboxyphenyl)-1,3-dithiol-4-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H20O8S4/c35-29(36)21-9-1-5-17(13-21)25-26(18-6-2-10-22(14-18)30(37)38)44-33(43-25)34-45-27(19-7-3-11-23(15-19)31(39)40)28(46-34)20-8-4-12-24(16-20)32(41)42/h1-16H,(H,35,36)(H,37,38)(H,39,40)(H,41,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPIIZCAUUIRCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(SC(=C3SC(=C(S3)C4=CC(=CC=C4)C(=O)O)C5=CC(=CC=C5)C(=O)O)S2)C6=CC(=CC=C6)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H20O8S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-phenyl-5-[(2R)-pyrrolidin-2-yl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B8198457.png)


![5-[2-[4-[3,5-bis[4-[2-(3-formyl-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzaldehyde](/img/structure/B8198478.png)

![(3AR,8aS)-2-(6-phenylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B8198487.png)
![5-[4-(3,5-dicarboxyphenyl)-2,5-difluorophenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8198495.png)

![5-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8198509.png)

![(4S,5S)-2-([2,2'-Bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole](/img/structure/B8198516.png)


